molecular formula C11H18N4O B362585 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine CAS No. 313219-62-4

2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine

Cat. No.: B362585
CAS No.: 313219-62-4
M. Wt: 222.29g/mol
InChI Key: YFKSWHQJAVWBTO-UHFFFAOYSA-N
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Description

2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine is a compound that features a pyridine ring substituted with a morpholine group and an ethylamine chain. This compound is known for its potential biological activities, including anti-inflammatory and anti-tumor properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine typically involves the reaction of 2,5-diaminopyridine with 2-(morpholin-4-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anti-tumor effects.

    Medicine: Investigated as a potential candidate for drug development due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine include:

  • 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine
  • 4-(2-Aminoethyl)morpholine
  • N-Formylmorpholine
  • N-Aminoethylpiperazine

Properties

IUPAC Name

2-N-(2-morpholin-4-ylethyl)pyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c12-10-1-2-11(14-9-10)13-3-4-15-5-7-16-8-6-15/h1-2,9H,3-8,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKSWHQJAVWBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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